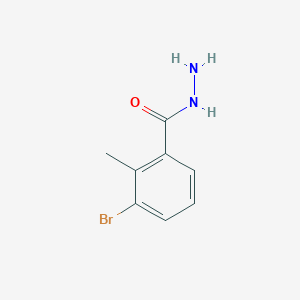

3-Bromo-2-méthylbenzhydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tecfidera, connu chimiquement sous le nom de fumarate de diméthyle, est un médicament principalement utilisé pour traiter les formes récidivantes de la sclérose en plaques (SEP). La sclérose en plaques est une maladie chronique où le système immunitaire attaque la gaine protectrice (myéline) qui recouvre les fibres nerveuses, entraînant des problèmes de communication entre le cerveau et le reste du corps . Tecfidera contribue à réduire la fréquence des rechutes et à ralentir la progression de l'invalidité chez les patients atteints de SEP .

Applications De Recherche Scientifique

Le fumarate de diméthyle a un large éventail d'applications en recherche scientifique :

Chimie : Il est utilisé comme réactif en synthèse organique et comme matière première pour la synthèse d'autres composés.

Biologie : Il est étudié pour ses effets sur les voies cellulaires et son potentiel en tant qu'antioxydant.

Médecine : Au-delà de son utilisation dans le traitement de la sclérose en plaques, le fumarate de diméthyle est également étudié pour son potentiel dans le traitement d'autres maladies auto-immunes et d'affections impliquant un stress oxydatif.

Industrie : Il est utilisé comme plastifiant et comme additif dans divers procédés industriels.

5. Mécanisme d'action

Le mécanisme d'action exact du fumarate de diméthyle dans la sclérose en plaques n'est pas entièrement compris. On pense qu'il implique l'activation de la voie du facteur nucléaire (érythroïde-dérivé 2)-like 2 (Nrf2). Cette voie est activée en réponse au stress oxydatif et conduit à la régulation positive des éléments de réponse antioxydante . Le fumarate de diméthyle est supposé se dégrader en son métabolite actif, le monométhylfumarate, qui exerce ensuite ses effets en modulant la réponse immunitaire et en réduisant l'inflammation .

Composés similaires :

Acétate de glatiramère (Copaxone) : Un autre médicament utilisé pour traiter les formes récidivantes de la sclérose en plaques. Il s'agit d'une combinaison de quatre acides aminés et il fonctionne en modulant la réponse immunitaire.

Ocrelizumab (Ocrevus) : Un anticorps monoclonal anti-CD20 qui cible les lymphocytes B et réduit l'inflammation chez les patients atteints de sclérose en plaques.

Monométhylfumarate (Bafiertam) : Une alternative bioéquivalente au fumarate de diméthyle, utilisée pour les mêmes indications.

Unicité de Tecfidera : Tecfidera est unique par son mécanisme d'action impliquant la voie Nrf2 et sa capacité à moduler la réponse immunitaire par l'intermédiaire de son métabolite actif, le monométhylfumarate . Cela le différencie des autres traitements de la sclérose en plaques qui peuvent cibler différentes voies ou cellules immunitaires.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le fumarate de diméthyle est synthétisé par estérification de l'acide fumarique avec du méthanol. La réaction implique généralement l'utilisation d'un catalyseur acide tel que l'acide sulfurique. La réaction générale est la suivante :

Acide fumarique+2Méthanol→Fumarate de diméthyle+Eau

Méthodes de production industrielle : Dans les milieux industriels, la production de fumarate de diméthyle implique des procédés d'estérification à grande échelle. Les conditions de réaction sont optimisées pour assurer un rendement et une pureté élevés. Le processus comprend :

Réactifs : Acide fumarique et méthanol.

Catalyseur : Acide sulfurique ou autre catalyseur acide approprié.

Conditions de réaction : La réaction est généralement effectuée à des températures élevées pour augmenter la vitesse de réaction.

Purification : Le produit est purifié par distillation ou recristallisation pour éliminer les matières de départ non réagies et les sous-produits.

Analyse Des Réactions Chimiques

Types de réactions : Le fumarate de diméthyle subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le fumarate de diméthyle peut être oxydé pour former de l'acide fumarique.

Réduction : Il peut être réduit pour former de l'acide succinique.

Substitution : Il peut subir des réactions de substitution nucléophile où les groupes esters sont remplacés par d'autres nucléophiles.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le peroxyde d'hydrogène (H₂O₂).

Réduction : Les réducteurs courants comprennent l'hydrure de lithium et d'aluminium (LiAlH₄) et le borohydrure de sodium (NaBH₄).

Substitution : Des nucléophiles tels que les ions hydroxyde (OH⁻) ou les amines (NH₂R) peuvent être utilisés.

Principaux produits :

Oxydation : Acide fumarique.

Réduction : Acide succinique.

Substitution : Divers fumarates substitués en fonction du nucléophile utilisé.

Mécanisme D'action

The exact mechanism of action of dimethyl fumarate in multiple sclerosis is not fully understood. it is believed to involve the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway. This pathway is activated in response to oxidative stress and leads to the upregulation of antioxidant response elements . Dimethyl fumarate is thought to degrade to its active metabolite, monomethyl fumarate, which then exerts its effects by modulating the immune response and reducing inflammation .

Comparaison Avec Des Composés Similaires

Glatiramer acetate (Copaxone): Another medication used to treat relapsing forms of multiple sclerosis. It is a combination of four amino acids and works by modulating the immune response.

Ocrelizumab (Ocrevus): A CD20 monoclonal antibody that targets B-cells and reduces inflammation in multiple sclerosis patients.

Monomethyl fumarate (Bafiertam): A bioequivalent alternative to dimethyl fumarate, used for the same indications.

Uniqueness of Tecfidera: Tecfidera is unique in its mechanism of action involving the Nrf2 pathway and its ability to modulate the immune response through its active metabolite, monomethyl fumarate . This sets it apart from other multiple sclerosis treatments that may target different pathways or immune cells.

Propriétés

IUPAC Name |

3-bromo-2-methylbenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-5-6(8(12)11-10)3-2-4-7(5)9/h2-4H,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAAKSCUEVFJSTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391565 |

Source

|

| Record name | 3-BROMO-2-METHYLBENZHYDRAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108485-07-0 |

Source

|

| Record name | 3-BROMO-2-METHYLBENZHYDRAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,5,7,9,11,13,15-Octakis(2-phenylethyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane](/img/structure/B28568.png)

![18-[2-Amino-3-(2,3-dihydroxyphenyl)propanoyl]-17,18,19-trihydroxypentatriacontane-16,20-dione](/img/structure/B28574.png)

![1-[2-(2-IODOETHOXY)ETHYL]-2-METHYL-4-NITRO-IMIDAZOLE](/img/structure/B28576.png)